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Compound of Interest

Compound Name: 2-Methylbenzenethiol

Cat. No.: B091028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-
methylbenzenethiol, also known as o-thiocresol, from o-toluidine. The primary and most

established method for this transformation is the Leuckart thiophenol reaction. This guide will

detail the underlying chemistry, provide a comprehensive experimental protocol, and present

relevant quantitative data for this synthesis.

Introduction
2-Methylbenzenethiol is a valuable organosulfur compound utilized as a building block in the

synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis

from the readily available starting material, o-toluidine, is a key process for its industrial and

laboratory-scale production. The Leuckart thiophenol reaction offers a reliable pathway for this

conversion.[1] This reaction proceeds through the diazotization of the primary aromatic amine

(o-toluidine) to form a diazonium salt, which is then reacted with a xanthate salt, typically

potassium ethyl xanthate. The resulting aryl xanthate is subsequently hydrolyzed to yield the

desired thiophenol.

Reaction Pathway
The synthesis of 2-methylbenzenethiol from o-toluidine via the Leuckart thiophenol reaction

can be summarized in the following three main stages:
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Diazotization of o-Toluidine: o-Toluidine is treated with a nitrous acid source, typically

generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low

temperatures to form the o-tolyldiazonium chloride.

Formation of the Aryl Xanthate: The diazonium salt solution is then reacted with potassium

ethyl xanthate. The xanthate displaces the diazonium group to form S-(2-methylphenyl) O-

ethyl dithiocarbonate.

Hydrolysis of the Aryl Xanthate: The intermediate aryl xanthate is hydrolyzed, usually under

basic conditions, to yield 2-methylbenzenethiol.

o-Toluidine o-Tolyldiazonium Chloride

1. NaNO₂, HCl
    (0-5 °C) S-(2-Methylphenyl)

O-Ethyl Dithiocarbonate
2. Potassium Ethyl Xanthate 2-Methylbenzenethiol3. Hydrolysis (e.g., KOH)

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of 2-methylbenzenethiol.

Experimental Protocols
The following is a detailed experimental protocol adapted from the well-established procedure

for the synthesis of m-thiocresol, with modifications suitable for the synthesis of 2-
methylbenzenethiol from o-toluidine.[2]

Materials and Reagents
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

o-Toluidine 107.15 80.4 g (80.0 mL) 0.75

Concentrated

Hydrochloric Acid

(~37%)

36.46 150 mL ~1.8

Sodium Nitrite 69.00 55 g 0.8

Potassium Ethyl

Xanthate
160.30 140 g 0.87

Potassium Hydroxide 56.11 175 g 3.12

95% Ethanol 46.07 500 mL -

Diethyl Ether 74.12 As needed -

Anhydrous Calcium

Chloride
110.98 As needed -

6 N Sulfuric Acid 98.08 As needed -

Zinc Dust 65.38 2 g -

Step-by-Step Procedure
Part 1: Diazotization of o-Toluidine

In a 1-liter flask equipped with a mechanical stirrer and a thermometer, place 150 mL of

concentrated hydrochloric acid and 150 g of crushed ice.

Cool the mixture in an ice-salt bath.

Slowly add 80.4 g (0.75 mol) of o-toluidine to the cold acid solution with continuous stirring.

Once the o-toluidine has been added, cool the mixture to 0°C.

Prepare a solution of 55 g (0.8 mol) of sodium nitrite in 125 mL of water and cool it.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add the cold sodium nitrite solution to the o-toluidine hydrochloride suspension,

ensuring the temperature is maintained below 4°C. This process should take approximately

30-45 minutes.

Part 2: Formation of S-(2-Methylphenyl) O-Ethyl Dithiocarbonate

In a separate 2-liter flask equipped with a thermometer, dropping funnel, and stirrer, dissolve

140 g of potassium ethyl xanthate in 180 mL of water.

Warm this solution to 40-45°C.

Slowly add the cold diazonium salt solution from Part 1 to the warm potassium ethyl xanthate

solution over a period of about 2 hours, maintaining the temperature between 40-45°C.

After the addition is complete, continue stirring at this temperature for an additional 30

minutes to ensure the complete decomposition of the intermediate.

A red, oily layer of S-(2-methylphenyl) O-ethyl dithiocarbonate will separate.

Separate the oily layer and extract the aqueous layer twice with 100 mL portions of diethyl

ether.

Combine the oil and the ether extracts. Wash the combined organic phase once with 100 mL

of 10% sodium hydroxide solution, followed by several washes with water until the washings

are neutral to litmus.

Dry the ether solution over anhydrous calcium chloride and then remove the ether by

distillation.

Part 3: Hydrolysis to 2-Methylbenzenethiol

Dissolve the crude S-(2-methylphenyl) O-ethyl dithiocarbonate in 500 mL of 95% ethanol in a

flask equipped with a reflux condenser.

Bring the solution to a boil and then remove the heat source.

Slowly add 175 g of potassium hydroxide pellets to the hot solution. The addition should be

controlled to maintain a gentle boiling.
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Reflux the mixture for approximately 8 hours, or until a sample is completely soluble in water.

Distill off approximately 400 mL of the ethanol.

Dissolve the residue in a minimum amount of water (about 500 mL).

Extract the aqueous solution with three 100 mL portions of diethyl ether to remove any non-

acidic impurities; discard the ether extracts.

Strongly acidify the aqueous solution with 6 N sulfuric acid (approximately 625-650 mL) until

it is acidic to Congo red paper.

Transfer the acidified solution to a 3-liter flask, add 2 g of zinc dust, and steam distill the

mixture.

The 2-methylbenzenethiol will distill as a lower oily layer. Separate this layer.

Extract the aqueous layer of the distillate with three 100 mL portions of diethyl ether and add

these extracts to the separated oil.

Dry the combined product and ether extracts with a suitable drying agent (e.g., anhydrous

magnesium sulfate).

Remove the ether by distillation and then distill the residue under reduced pressure to obtain

pure 2-methylbenzenethiol.

Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of a thiocresol

using the Leuckart reaction, based on the protocol for the meta-isomer. Yields for the ortho-

isomer are expected to be in a similar range.[2]
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Parameter Value

Starting Material o-Toluidine

Moles of Starting Material 0.75 mol

Theoretical Yield of 2-Methylbenzenethiol 93.15 g

Typical Reported Yield Range (for m-isomer) 63-75%

Expected Yield of 2-Methylbenzenethiol 59-69 g

Boiling Point of 2-Methylbenzenethiol 194-195 °C

Experimental Workflow and Logic
The overall experimental workflow can be visualized as a sequence of distinct modules, each

with its own set of operations and checkpoints.
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Part 1: Diazotization

Part 2: Xanthate Formation

Part 3: Hydrolysis & Purification
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Caption: A stepwise experimental workflow for the synthesis.
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Safety Considerations
o-Toluidine is toxic and a suspected carcinogen. Handle with appropriate personal protective

equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-

ventilated fume hood.

Diazonium salts can be explosive when dry. They should be kept in solution and at low

temperatures at all times.

2-Methylbenzenethiol has a strong, unpleasant odor. All manipulations should be carried

out in a fume hood.

The reaction of potassium hydroxide with ethanol is exothermic. Add the pellets slowly to

control the reaction.

Standard laboratory safety procedures should be followed throughout the synthesis.

This guide provides a comprehensive framework for the synthesis of 2-methylbenzenethiol
from o-toluidine. Researchers should always consult relevant safety data sheets (SDS) and

perform a thorough risk assessment before commencing any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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